molecular formula C15H17ClN2O3S B12301274 2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Cat. No.: B12301274
M. Wt: 340.8 g/mol
InChI Key: MLHHBUKHDXMQAD-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloroacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Formation of the Chloroacetamide Moiety: The chloroacetamide moiety can be synthesized by reacting chloroacetyl chloride with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Nucleophiles: Amines, thiols, alkoxides, or other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a probe for studying biological processes and as a potential lead compound for drug discovery.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to and modulates their activity.

    Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methoxyethyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide: Characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chloroacetamide moiety.

    This compound: Similar structure but with different substituents on the thiazole ring or phenyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H17ClN2O3S

Molecular Weight

340.8 g/mol

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H17ClN2O3S/c1-20-8-7-18(14(19)9-16)15-17-13(10-22-15)11-3-5-12(21-2)6-4-11/h3-6,10H,7-9H2,1-2H3

InChI Key

MLHHBUKHDXMQAD-UHFFFAOYSA-N

Canonical SMILES

COCCN(C1=NC(=CS1)C2=CC=C(C=C2)OC)C(=O)CCl

Origin of Product

United States

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